![molecular formula C15H16N2O3S B12599052 [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol CAS No. 627488-48-6](/img/structure/B12599052.png)
[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol is a complex organic compound that features a unique combination of functional groups, including a methylamino group, a sulfanyl group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process proceeds under mild conditions (60°C) with NaOH as the base.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of solvent-free methods and environmentally friendly reagents is also a focus in industrial settings to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can further undergo additional chemical transformations to yield a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol include:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrroles: Widely studied for their potential as biologically active compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
627488-48-6 |
|---|---|
Molekularformel |
C15H16N2O3S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[4-[2-(methylaminomethyl)phenyl]sulfanyl-3-nitrophenyl]methanol |
InChI |
InChI=1S/C15H16N2O3S/c1-16-9-12-4-2-3-5-14(12)21-15-7-6-11(10-18)8-13(15)17(19)20/h2-8,16,18H,9-10H2,1H3 |
InChI-Schlüssel |
OKQFVLPIMJLWJD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=CC=C1SC2=C(C=C(C=C2)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
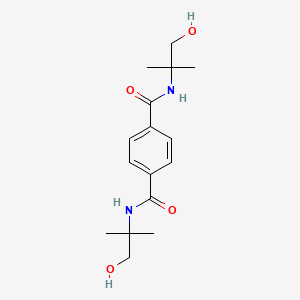

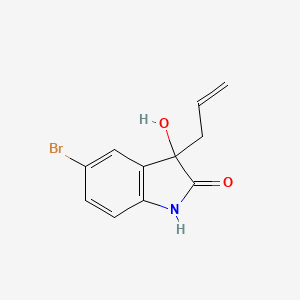
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
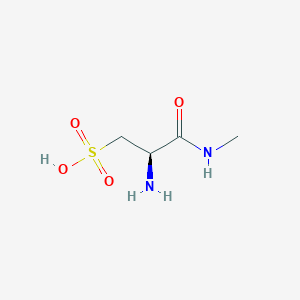
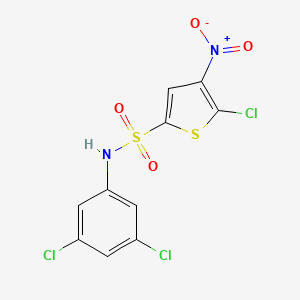
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
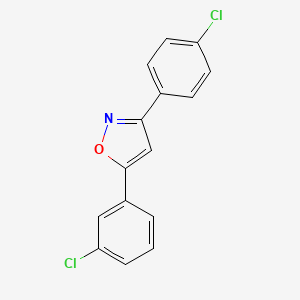
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
